molecular formula C10H10N2O2 B103384 3-Ethoxy-1-oxidoquinoxalin-1-ium CAS No. 18916-48-8

3-Ethoxy-1-oxidoquinoxalin-1-ium

Cat. No.: B103384
CAS No.: 18916-48-8
M. Wt: 190.2 g/mol
InChI Key: RCEGKWYQPVKLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and an oxidopyridinium-like moiety at the 1-position. Quinoxaline derivatives are nitrogen-containing heterocycles with a bicyclic structure comprising two fused pyrazine and benzene rings. These compounds exhibit diverse electronic and coordination properties, making them valuable in materials science, pharmaceuticals, and catalysis .

Properties

CAS No.

18916-48-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-ethoxy-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C10H10N2O2/c1-2-14-10-7-12(13)9-6-4-3-5-8(9)11-10/h3-7H,2H2,1H3

InChI Key

RCEGKWYQPVKLPM-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxalinium Derivatives

Quinoxalinium derivatives share a common bicyclic core but differ in substituents, oxidation states, and applications. Below is a comparative analysis of 3-Ethoxy-1-oxidoquinoxalin-1-ium with three structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Structural Features
This compound 3-ethoxy, 1-oxido Potential electronic/coordination applications (inferred) Polar ethoxy group; oxidized N-oxide moiety
3-Carbamoylquinoxalin-1-ium chloride 3-carbamoyl (-CONH₂), 1-chloride Metal coordination, H-bonding Carbamoyl enhances H-bonding capacity
2,3-Diphenylquinoxalin-1-ium chloride 2,3-diphenyl, 1-chloride Dyes, organic semiconductors, ligands Aromatic π-stacking; bulky substituents
3-Methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide 3-methyl, 4-oxido, 2-carboxamide Veterinary drug residue detection Multiple polar groups; high solubility

Electronic and Coordination Properties

  • This compound: The ethoxy group may enhance solubility in organic solvents, while the N-oxide moiety could act as a Lewis base, facilitating metal coordination. Comparable to 3-carbamoyl derivatives, the ethoxy substituent may moderate electronic effects on the quinoxaline core .
  • 2,3-Diphenylquinoxalin-1-ium chloride: The phenyl groups contribute to extended π-conjugation, favoring applications in organic semiconductors. Its chloride counterion supports ionic interactions in crystal packing .
  • 3-Methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide: The carboxamide and oxido groups enhance polarity, making it suitable for analytical applications such as chromatography-based detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.